3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide
Overview
Description
3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C9H7BrF3NO2 and its molecular weight is 298.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity : Derivatives of trifluoroethoxybenzamides, including structures similar to 3-Bromo-N-methyl-5-(trifluoromethoxy)benzamide, have demonstrated potent oral antiarrhythmic activity in mice, suggesting their potential for clinical trials (Banitt et al., 1977).
Anticonvulsant Properties : Benzamides with structures including 3-bromo analogues have shown anticonvulsant activity, comparable to or more potent than phenytoin, a common antiepileptic drug (Mussoi et al., 1996).
Bronchoconstriction Treatment : Fluorinated benzyl-5-indolecarboxamides have potential as leulotriene receptor antagonists, which could be clinically evaluated for the treatment of bronchoconstriction (Jacobs et al., 1994).
Antipsychotic Agent : Certain benzamide compounds show promise as effective and selective antipsychotic agents with low extrapyramidal side effects, indicating their potential in mental health treatments (Högberg et al., 1990).
Antimicrobial Activity : N-benzimidazol-1-yl-methyl-benzamide derivatives, including 3o N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide, have shown promising antimicrobial activity against various bacteria and fungi (Sethi et al., 2016).
Synthesis of Pharmaceutical Compounds : Studies indicate that compounds related to this compound can be synthesized and utilized in the production of pharmaceuticals, such as in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Hirokawa et al., 2000).
Antidiabetic Agents : Compounds like (3-substituted benzyl)thiazolidine-2,4-diones have been identified as structurally new antihyperglycemic agents, potentially useful in diabetes treatment (Nomura et al., 1999).
Properties
IUPAC Name |
3-bromo-N-methyl-5-(trifluoromethoxy)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMCUKDGLIKFBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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